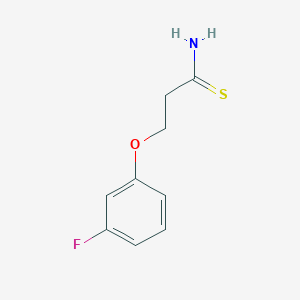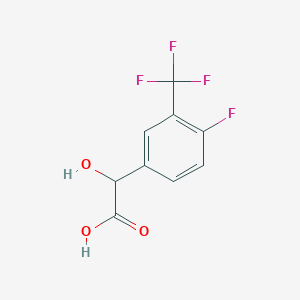
2-Phenylmandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylmandelic Acid, also known as alpha-hydroxyphenylacetic acid, is an aromatic alpha hydroxy acid with the molecular formula C8H8O3. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylmandelic Acid can be synthesized through several methods. One common method involves the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . Another method includes the base hydrolysis of phenylchloroacetic acid or dibromacetophenone . Additionally, it can be produced by heating phenylglyoxal with alkalis .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable biocatalytic methods. For instance, it can be produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations . These methods are environmentally friendly and offer high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylmandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like halogens or alkyl halides.
Major Products Formed:
Oxidation: Oxidation of this compound can yield phenylglyoxylic acid.
Reduction: Reduction typically produces phenylacetic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Scientific Research Applications
2-Phenylmandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.
Medicine: It is utilized in the production of antibiotics, such as cephalosporins and semi-synthetic penicillins.
Industry: The compound is used in the manufacture of pharmaceuticals and other high-value chemicals.
Mechanism of Action
Comparison with Similar Compounds
Mandelic Acid: Similar in structure but differs in its specific applications and properties.
Phenylacetic Acid: Shares a similar aromatic structure but lacks the hydroxyl group present in 2-Phenylmandelic Acid.
Vanillylmandelic Acid: Another related compound with distinct biochemical roles.
Uniqueness: this compound is unique due to its specific hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its applications in green chemistry and sustainable production methods further highlight its importance in modern scientific research.
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-hydroxy-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChI Key |
WALKRVAOWHAQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)







